2-(1-Benzylpiperidin-4-yl)pyridine

Descripción general

Descripción

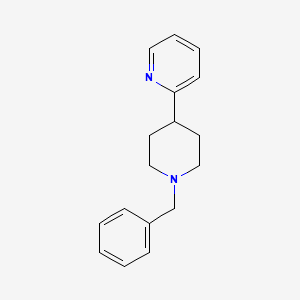

2-(1-Benzylpiperidin-4-yl)pyridine is a chemical compound that belongs to the class of piperidine derivatives It is structurally characterized by a piperidine ring substituted with a benzyl group at the nitrogen atom and a pyridine ring at the fourth position of the piperidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzylpiperidin-4-yl)pyridine typically involves the reaction of 4-piperidone with benzyl chloride to form 1-benzyl-4-piperidone. This intermediate is then reacted with 2-bromopyridine under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps but may utilize continuous flow reactors and optimized reaction conditions to enhance yield and efficiency. The use of catalysts and automated systems can further streamline the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-(1-Benzylpiperidin-4-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Bases like potassium carbonate and solvents such as DMF or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Aplicaciones Científicas De Investigación

Neuropharmacology

2-(1-Benzylpiperidin-4-yl)pyridine has been extensively studied for its effects on neurotransmitter systems, particularly in relation to neurological disorders:

- Acetylcholine Receptor Modulation : The compound has shown potential as a modulator of acetylcholine receptors, indicating its possible use in treating conditions such as Alzheimer’s disease. It interacts with acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing cholinergic neurotransmission .

- Neuropathic Pain Treatment : A derivative of this compound has been shown to exhibit antiallodynic effects in models of neuropathic pain, suggesting its potential for pain management therapies. The mechanism involves σ1 receptor antagonism, which plays a role in pain signaling pathways .

Medicinal Chemistry

The compound serves as a building block for synthesizing novel drug candidates aimed at various therapeutic targets:

- Dual AChE Inhibitors : Research has led to the development of new compounds that combine the piperidine moiety with other pharmacophores to create dual inhibitors of AChE and butyrylcholinesterase (BuChE), enhancing selectivity and potency against Alzheimer’s disease .

- Scaffold Hopping : Innovative approaches have utilized this compound as a scaffold to design new molecules with improved pharmacological profiles, demonstrating its utility in drug discovery .

Industrial Applications

In addition to its biological applications, this compound is also relevant in industrial chemistry:

- Intermediate in Synthesis : It is used as an intermediate in the synthesis of more complex pharmaceuticals, contributing to the development of various therapeutic agents .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 2-(1-Benzylpiperidin-4-yl)pyridine involves its interaction with specific molecular targets in the body. It acts as a monoamine releasing agent, selectively releasing neurotransmitters such as dopamine and norepinephrine. This action is mediated through its binding to and activation of monoamine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. The compound’s effects on neurotransmitter release make it a potential candidate for the treatment of neurological disorders .

Comparación Con Compuestos Similares

2-(1-Benzylpiperidin-4-yl)pyridine can be compared with other similar compounds, such as:

Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

4-Benzylpiperidine: Another piperidine derivative that acts as a monoamine releasing agent.

These comparisons highlight the uniqueness of this compound in terms of its structural features and pharmacological properties.

Actividad Biológica

2-(1-Benzylpiperidin-4-yl)pyridine is a compound of interest due to its potential therapeutic applications, particularly in neuropharmacology. Its structural features suggest that it may interact with various biological targets, including acetylcholinesterase (AChE) and sigma receptors, which are implicated in conditions such as Alzheimer's disease and neuropathic pain.

Chemical Structure

The chemical structure of this compound consists of a piperidine ring substituted with a benzyl group and a pyridine moiety. This structural configuration is significant for its biological activity, particularly in modulating neurotransmitter systems.

Acetylcholinesterase Inhibition

Research indicates that compounds related to this compound exhibit potent AChE inhibitory activity. For instance, derivatives of this compound have shown submicromolar to nanomolar IC50 values against human AChE (hAChE). A notable example is the compound 2-amino-6-((3-(1-benzylpiperidin-4-yl)propyl)amino)pyridine-3,5-dicarbonitrile, which has an IC50 of 9.4 nM for hAChE and demonstrates significant selectivity over butyrylcholinesterase (BuChE) .

| Compound Name | IC50 (hAChE) | Selectivity (hAChE/BuChE) |

|---|---|---|

| 2-amino-6-((3-(1-benzylpiperidin-4-yl)propyl)amino)pyridine-3,5-dicarbonitrile | 9.4 nM | 703-fold |

This high selectivity is crucial for minimizing side effects associated with cholinergic therapies.

Sigma Receptor Antagonism

Another area of interest is the compound's interaction with sigma receptors. A study highlighted that a derivative of this compound exhibited significant antiallodynic effects in models of neuropathic pain through sigma-1 receptor antagonism. This suggests its potential utility in pain management therapies .

Neuropathic Pain Model

In a recent study, a derivative of the compound was tested in a capsaicin-induced mechanical allodynia model. The results showed that administration of this compound fully reversed mechanical allodynia, restoring mechanical thresholds to baseline levels. This finding supports the hypothesis that sigma receptor antagonism can be an effective strategy for treating neuropathic pain .

Alzheimer's Disease Research

The multifunctional profile of compounds derived from this compound has been explored in the context of Alzheimer's disease. These compounds not only inhibit AChE but also demonstrate neuroprotective properties and the ability to chelate metal ions associated with amyloid aggregation. This dual mechanism could provide a comprehensive approach to treating neurodegenerative diseases .

Propiedades

IUPAC Name |

2-(1-benzylpiperidin-4-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2/c1-2-6-15(7-3-1)14-19-12-9-16(10-13-19)17-8-4-5-11-18-17/h1-8,11,16H,9-10,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVCDYALQKKHJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CC=N2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.